"4-Bromo-2-nitro-5-propoxy-N-propylaniline CAS number"
"4-Bromo-2-nitro-5-propoxy-N-propylaniline CAS number"
An In-depth Technical Guide to 4-Bromo-2-nitro-5-propoxy-N-propylaniline
CAS Number: 1311197-83-7
Authored by: Gemini, Senior Application Scientist
This technical guide provides a comprehensive overview of 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a specialized chemical intermediate with significant potential in pharmaceutical research and development. Given the limited publicly available experimental data for this specific compound, this document leverages established principles of organic chemistry and data from structurally analogous molecules to present a robust framework for its synthesis, characterization, and application. The primary audience for this guide includes researchers, medicinal chemists, and professionals in the field of drug discovery.
Introduction and Strategic Importance
4-Bromo-2-nitro-5-propoxy-N-propylaniline is a polysubstituted aniline derivative featuring a unique combination of functional groups that make it a valuable building block in organic synthesis. Its structure, comprising a brominated and nitrated aromatic core with both O-alkoxy and N-alkyl substituents, offers multiple points for chemical modification. This versatility is particularly relevant in the rapidly evolving field of targeted protein degradation, where such molecules are categorized as "Protein Degrader Building Blocks."[1] These building blocks are crucial for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation.[2][3][4][5]
The strategic placement of the bromo, nitro, propoxy, and N-propyl groups on the aniline scaffold allows for a range of chemical transformations, enabling the construction of complex molecular architectures for drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-2-nitro-5-propoxy-N-propylaniline is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the absence of extensive experimental data.
| Property | Value |
| CAS Number | 1311197-83-7 |
| Molecular Formula | C₁₂H₁₇BrN₂O₃ |
| Molecular Weight | 317.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Boiling Point (Predicted) | 417.5 ± 45.0 °C at 760 mmHg |
| Density (Predicted) | 1.397 ± 0.06 g/cm³ |
Proposed Synthetic Pathway
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for 4-Bromo-2-nitro-5-propoxy-N-propylaniline.
Step-by-Step Experimental Protocols
Step 1: O-Propoxylation of 4-Bromo-3-nitrophenol
This step introduces the propoxy group via a Williamson ether synthesis.
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Materials: 4-Bromo-3-nitrophenol, propyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 4-Bromo-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add propyl bromide (1.2 eq) dropwise to the reaction mixture.
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Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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After completion, filter the solid and concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography to yield 1-Bromo-4-(propoxy)-2-nitrobenzene.
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Step 2: Reduction of the Nitro Group
The nitro group is selectively reduced to an amine.
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Materials: 1-Bromo-4-(propoxy)-2-nitrobenzene, iron powder (Fe), hydrochloric acid (HCl), ethanol.
-
Procedure:
-
In a round-bottom flask, suspend iron powder (5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and add a solution of 1-Bromo-4-(propoxy)-2-nitrobenzene (1.0 eq) in ethanol dropwise.
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Continue refluxing for 2-4 hours until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and filter through a pad of celite.
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Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 5-Propoxy-2-nitroaniline.
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Step 3: Bromination of 5-Propoxy-2-nitroaniline
A bromine atom is introduced at the position ortho to the amino group and para to the propoxy group.
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Materials: 5-Propoxy-2-nitroaniline, N-Bromosuccinimide (NBS), acetonitrile.
-
Procedure:
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Dissolve 5-Propoxy-2-nitroaniline (1.0 eq) in acetonitrile.
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Cool the solution to 0 °C in an ice bath.
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Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes.
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Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
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Purify by column chromatography to yield 4-Bromo-5-propoxy-2-nitroaniline.
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Step 4: N-Propylation of 4-Bromo-5-propoxy-2-nitroaniline
The final N-propyl group is introduced.
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Materials: 4-Bromo-5-propoxy-2-nitroaniline, propyl iodide, sodium hydride (NaH), dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-Bromo-5-propoxy-2-nitroaniline (1.0 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
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Stir the mixture at 0 °C for 30 minutes.
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Add propyl iodide (1.1 eq) dropwise and allow the reaction to warm to room temperature.
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Stir for 12-18 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water.
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Extract the product with ethyl acetate, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
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Purify the crude product by column chromatography to obtain the final product, 4-Bromo-2-nitro-5-propoxy-N-propylaniline.
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Analytical Characterization
The structural confirmation of the synthesized 4-Bromo-2-nitro-5-propoxy-N-propylaniline would rely on a combination of spectroscopic techniques. Below are the predicted data based on the analysis of its structure and comparison with similar compounds.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the aromatic protons, the N-propyl group (CH₂, CH₂, CH₃), and the O-propyl group (CH₂, CH₂, CH₃). |
| ¹³C NMR | Resonances for the six aromatic carbons, and the carbons of the N-propyl and O-propyl groups. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (if secondary amine is present as an intermediate), C-H (aromatic and aliphatic), C=C (aromatic), N=O (nitro group), and C-O (ether). |
| MS (Mass Spec.) | A molecular ion peak (M⁺) corresponding to the molecular weight, and characteristic fragmentation patterns including the loss of the propyl and propoxy groups. |
Analytical Workflow
Caption: A logical workflow for the analytical characterization of the synthesized compound.
Chemical Reactivity and Applications in Drug Discovery
The unique arrangement of functional groups in 4-Bromo-2-nitro-5-propoxy-N-propylaniline provides a versatile platform for further chemical modifications, making it a valuable intermediate in medicinal chemistry.
Reactivity at Key Functional Groups
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Bromo Group: The bromine atom serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.[6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling rapid diversification of the molecular scaffold.
-
Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This newly formed amino group can then be further functionalized through acylation, sulfonylation, or diazotization reactions.
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N-Propylaniline Moiety: The secondary amine can participate in various reactions, including further alkylation, acylation, and condensation reactions.
Application as a Protein Degrader Building Block
The classification of 4-Bromo-2-nitro-5-propoxy-N-propylaniline as a "Protein Degrader Building Block" points to its potential use in the synthesis of PROTACs. PROTACs are bifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][4][5]
This molecule can be incorporated into a PROTAC in several ways:
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As a Scaffold: The aniline ring can serve as a central scaffold to which a POI-binding ligand and an E3 ligase-binding ligand are attached via linkers. The bromo and amino (after reduction of the nitro group) functionalities provide convenient points for linker attachment.
-
As Part of an E3 Ligase Ligand: Certain substituted aromatic compounds can act as ligands for E3 ligases. This molecule could be a precursor to or a part of a novel E3 ligase ligand.
Caption: General structure of a PROTAC, highlighting where the target molecule could be incorporated.
Safety and Handling
As there is no specific safety data sheet (SDS) for 4-Bromo-2-nitro-5-propoxy-N-propylaniline, a conservative approach to handling should be adopted based on the known hazards of structurally related compounds such as bromoanilines and nitroanilines.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
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(No Title)
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4-Bromo-2-nitroaniline synthesis
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How to Synthesize 4-Bromo-2-nitroaniline Efficiently and Environmentally
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E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points
-
A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions
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E3 Ligase Ligands in PROTAC
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4-Bromo-2-nitro-5-propoxy-N-propylaniline|RUO
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E3 Ligands Usage in PROTAC Design
-
E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones
-
Utilizing natural products as new E3 ligase ligands for targeted protein degradation
-
TW200819420A - The alkoxylation method applied to extend phenol compounds to have alkoxy functional group - Google Patents
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Cross-Coupling Reactions of Nitroarenes
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Comparative kinetic study of the Suzuki reaction involving 4-bromo...
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CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid - Google Patents
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Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features
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4-Bromo-2-nitroaniline 97 875-51-4
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EP0018463A2 - Barium oxide/phenol or substituted phenol catalyzed ethoxylation - Google Patents
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Selective N-alkylation of anilines in ionic liquids
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Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis
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Alkylation of Amines. II. N,N-Dialkylation of Nuclear Substituted Anilines
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Selective N-alkylation of anilines in ionic liquids
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Phenol synthesis by substitution or oxidation
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The relative toxicity of substituted phenols reported in cigarette mainstream smoke
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Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate | Request PDF
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Substituted aniline: Significance and symbolism
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- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
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